4-Bromo-2,6-dichlorobenzaldehyde
CAS No.: 111829-72-2
Cat. No.: VC0054193
Molecular Formula: C7H3BrCl2O
Molecular Weight: 253.904
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 111829-72-2 |
|---|---|
| Molecular Formula | C7H3BrCl2O |
| Molecular Weight | 253.904 |
| IUPAC Name | 4-bromo-2,6-dichlorobenzaldehyde |
| Standard InChI | InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H |
| Standard InChI Key | FXYQBYXIEVCPHZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)Br |
Introduction
| Parameter | Value |
|---|---|
| CAS Number | 111829-72-2 |
| Molecular Formula | C₇H₃BrCl₂O |
| Molecular Weight | 253.908 g/mol |
| IUPAC Name | 4-bromo-2,6-dichlorobenzaldehyde |
| InChI | InChI=1S/C7H3BrCl2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H |
| InChI Key | FXYQBYXIEVCPHZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Cl)C=O)Cl)Br |
Table 1: Chemical identification parameters of 4-Bromo-2,6-dichlorobenzaldehyde
Physical Properties
4-Bromo-2,6-dichlorobenzaldehyde possesses specific physical properties that make it suitable for various applications in chemical synthesis. These properties are crucial for understanding its behavior in different reaction conditions and environments. Table 2 summarizes the key physical properties of this compound:
| Property | Value |
|---|---|
| Physical State | Crystalline solid |
| Density | 1.8±0.1 g/cm³ |
| Boiling Point | 296.0±40.0 °C at 760 mmHg |
| Flash Point | 132.8±27.3 °C |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C |
| LogP | 3.86 |
| PSA | 56.40000 |
| Index of Refraction | 1.634 |
| Exact Mass | 251.874420 |
Table 2: Physical properties of 4-Bromo-2,6-dichlorobenzaldehyde
The compound's relatively high boiling point is indicative of strong intermolecular forces, likely due to the presence of the polar aldehyde group and the halogen atoms. The LogP value of 3.86 suggests that the compound is lipophilic, which can be relevant for its potential biological applications and environmental behavior .
Chemical Reactivity and Properties
The chemical reactivity of 4-Bromo-2,6-dichlorobenzaldehyde is primarily dictated by two key structural features: the aldehyde functional group and the halogen substituents. The aldehyde group is highly reactive towards nucleophiles, making it suitable for various condensation reactions. The halogen substituents (bromine and chlorine) affect the electronic distribution within the molecule, influencing its reactivity patterns.
The presence of electron-withdrawing halogens increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Additionally, the halogen substituents can participate in metal-catalyzed coupling reactions, allowing for further functionalization of the molecule. This dual reactivity profile makes 4-Bromo-2,6-dichlorobenzaldehyde particularly valuable in organic synthesis .
Synthetic Applications
4-Bromo-2,6-dichlorobenzaldehyde serves as an important building block in organic synthesis. Its unique substitution pattern with both bromine and chlorine atoms allows for selective functionalization through various synthetic methodologies. The compound finds applications in:
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Synthesis of heterocyclic compounds through condensation reactions of the aldehyde group with various nucleophiles
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Production of specialty chemicals with applications in pharmaceutical research
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Preparation of advanced materials with specific electronic or optical properties
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Development of chemical intermediates for agrochemical research
The aldehyde functionality readily undergoes reactions such as aldol condensation, Wittig reaction, reductive amination, and Schiff base formation. These transformations make 4-Bromo-2,6-dichlorobenzaldehyde a versatile starting material for the synthesis of structurally diverse compounds.
| Classification | Description |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| H315: Causes skin irritation | |
| H319: Causes serious eye irritation | |
| H335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Table 3: Safety classification of 4-Bromo-2,6-dichlorobenzaldehyde
Given these hazard classifications, appropriate safety measures should be employed when handling this compound. These include:
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Use of appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection
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Handling in a well-ventilated area or fume hood
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Avoiding contact with skin, eyes, and mucous membranes
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Proper storage in sealed containers away from incompatible materials
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Proper disposal according to local regulations for chemical waste
Analytical Methods for Identification and Characterization
Several analytical methods can be employed for the identification and characterization of 4-Bromo-2,6-dichlorobenzaldehyde:
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Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) can provide structural confirmation. The aldehyde proton typically appears as a singlet at approximately 10 ppm in the ¹H NMR spectrum.
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Infrared (IR) spectroscopy: The carbonyl stretching vibration of the aldehyde group typically appears around 1700 cm⁻¹.
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Mass spectrometry: Can provide molecular weight confirmation and fragmentation pattern analysis.
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X-ray crystallography: For definitive structural determination in solid state.
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Chromatographic methods: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity assessment and quantitative analysis .
These analytical approaches are essential for confirming the identity, purity, and structural integrity of 4-Bromo-2,6-dichlorobenzaldehyde in research and industrial settings.
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